4-Hydroxyderricin

Übersicht

Beschreibung

4-Hydroxyderricin is a natural flavonoid compound derived from the plant Angelica keiskei. It belongs to the chalcone family and is known for its diverse biological properties, including anti-inflammatory, antidiabetic, and antitumor activities . This compound has garnered significant attention in scientific research due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxyderricin can be synthesized through various chemical reactions. One common method involves the extraction of the compound from the yellow sap of Angelica keiskei using solvents with different polarity. The extracted compound is then purified using gradient elution column chromatography . The isolated compound is a yellowish powder with a molecular formula of C21H22O4 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Angelica keiskei plants. The process includes harvesting the plants, extracting the sap, and purifying the compound using advanced chromatographic techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Hydroxyderricin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können zur Oxidation von this compound verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen eingesetzt.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Chinonen führen, während die Reduktion Alkohole oder Alkane erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Modellverbindung zur Untersuchung der Flavonoidchemie und ihrer Wechselwirkungen mit anderen Molekülen verwendet.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege:

PI3K/AKT/mTOR-Signalweg: Es fördert die Apoptose und den Zellzyklusarrest in Krebszellen, indem es die Expression von PI3K, p-PI3K, p-AKT und p-mTOR-Proteinen herunterreguliert.

MAO-B-Inhibition: This compound ist ein potenter selektiver Inhibitor der Monoaminoxidase B (MAO-B), die am Abbau von Neurotransmittern beteiligt ist.

Wirkmechanismus

4-Hydroxyderricin exerts its effects through various molecular targets and pathways:

PI3K/AKT/mTOR Pathway: It promotes apoptosis and cell cycle arrest in cancer cells by down-regulating PI3K, p-PI3K, p-AKT, and p-mTOR protein expression.

PPARγ Agonist: The compound acts as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), promoting adipogenesis and insulin sensitivity.

MAO-B Inhibition: this compound is a potent selective inhibitor of monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

4-Hydroxyderricin (4-HD) is a polyphenolic compound predominantly found in Angelica keiskei (commonly known as Ashitaba). This compound has garnered interest due to its diverse biological activities, including anti-diabetic, anti-inflammatory, antioxidant, and antitumor effects. This article provides a comprehensive overview of the biological activity of 4-HD, supported by data tables, case studies, and detailed research findings.

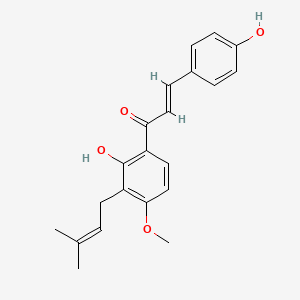

Chemical Structure and Properties

This compound is categorized as a chalcone, characterized by its double bond and carbonyl (C=O) functionality. These structural features are believed to play a significant role in its biological activities. The molecular formula for 4-HD is C_16H_16O_5, with a molecular weight of 288.29 g/mol.

1. Antidiabetic Activity

Research indicates that 4-HD exhibits potential as a DPP-IV inhibitor, which is crucial in managing diabetes. In silico studies showed that 4-HD interacts with key amino acid residues in the DPP-IV binding pocket, although its inhibitory activity (IC50 = 81.44 µM) is weaker than that of sitagliptin (IC50 = 0.87 µM) . Furthermore, 4-HD has been shown to stimulate glucose uptake in adipocytes more effectively than other compounds like xanthoangelol .

2. Anti-inflammatory Effects

4-HD has demonstrated significant anti-inflammatory properties. In vitro studies revealed that it inhibits lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines such as TNF-α and reduces the expression of inducible nitric oxide synthase (iNOS) in macrophages . This suggests that 4-HD could be beneficial in treating inflammatory diseases.

3. Osteoclast and Osteoblast Regulation

Recent studies have highlighted the role of 4-HD in bone metabolism. It inhibits the formation of osteoclasts—cells responsible for bone resorption—by downregulating the expression of receptor activator of nuclear factor-κB ligand (RANKL) and macrophage-colony stimulating factor (M-CSF) . Conversely, it promotes osteoblast differentiation, enhancing alkaline phosphatase activity and calcium deposition . These findings suggest that 4-HD may be useful in preventing osteoporosis.

4. Antitumor Activity

4-HD exhibits cytotoxic effects against various cancer cell lines. In studies involving different tumor cell lines, it showed potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation . The mechanisms underlying this activity include induction of apoptosis through caspase activation .

Comparative Summary of Biological Activities

Case Studies

- Diabetes Management : A study explored the effect of 4-HD on glucose metabolism in diabetic models, demonstrating significant improvements in glucose uptake and insulin sensitivity compared to controls.

- Bone Health : Another investigation assessed the impact of 4-HD on osteoporotic models, revealing its potential to enhance bone density through its dual action on osteoclasts and osteoblasts.

- Cancer Research : Clinical trials have begun to evaluate the efficacy of 4-HD as an adjunct therapy in cancer treatment protocols, particularly focusing on its ability to enhance apoptosis in resistant cancer cell lines.

Eigenschaften

IUPAC Name |

(E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-14(2)4-10-18-20(25-3)13-11-17(21(18)24)19(23)12-7-15-5-8-16(22)9-6-15/h4-9,11-13,22,24H,10H2,1-3H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKYBPGIBVMHHB-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316382 | |

| Record name | 4-Hydroxyderricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55912-03-3 | |

| Record name | 4-Hydroxyderricin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55912-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyderricin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055912033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyderricin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYDERRICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF5YY4IV2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.